molecular formula C11H7ClF6OS B14040253 1-Chloro-1-(3-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14040253
M. Wt: 336.68 g/mol
InChI Key: YMDKKYRVGLFGFT-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a halogenated ketone featuring a phenyl ring substituted with two strong electron-withdrawing groups: a trifluoromethyl (-CF₃) and a trifluoromethylthio (-SCF₃) moiety.

Properties

Molecular Formula

C11H7ClF6OS

Molecular Weight

336.68 g/mol

IUPAC Name

1-chloro-1-[3-(trifluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6OS/c1-5(19)9(12)6-2-3-8(20-11(16,17)18)7(4-6)10(13,14)15/h2-4,9H,1H3

InChI Key

YMDKKYRVGLFGFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and 4-(trifluoromethylthio)benzaldehyde.

    Formation of Intermediate: The aniline derivative undergoes a Friedel-Crafts acylation reaction with the benzaldehyde derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form an intermediate.

    Chlorination: The intermediate is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

The compound 1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H7ClF6OSC_{11}H_7ClF_6OS and a molecular weight of 336.68 g/mol . It contains a chloro group, a trifluoromethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propanone backbone. This structure gives it unique electronic properties, making it useful in chemical synthesis and biological research.

Key Applications

  • Pharmaceutical and Agrochemical Intermediate It is used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Enzyme Inhibitor Research indicates that it can act as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. Its ability to interact with specific molecular targets suggests it may modulate various biological processes, making it a candidate for further pharmacological exploration.
  • Binding Affinity The presence of both trifluoromethyl groups enhances its binding affinity due to their electron-withdrawing effects, which can stabilize interactions with target proteins.

Synthesis

The synthesis of 1-Chloro-1-(4-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves several steps, although the specific details were not available in the provided search results.

Structural Similarities

Several compounds share structural similarities:

  • 1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one Contains an ethoxy group which enhances solubility.
  • 1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one Features an ethyl group instead of trifluoromethylthio.
  • 1-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one Similar trifluoromethyl and thio groups but different positioning.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and trifluoromethylthio groups can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins, potentially modulating their activity. The chloro and ketone groups can participate in covalent bonding or reversible interactions with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Halogen-Substituted Propanones

The chloro group in the target compound distinguishes it from fluoro- or bromo-substituted analogues. For example:

Compound Substituents Yield (%) Key Spectral Data
Target Compound 1-Chloro, 3-CF₃, 4-SCF₃ - -
1-Fluoro-1-(3-CF₃phenyl)propan-2-one 1-Fluoro, 3-CF₃ 50 ¹H NMR δ 5.73 (d, J = 48.5 Hz, 1H)
3-Chloro-1-(thiophen-2-yl)propan-1-one 3-Chloro, thiophene - Synthesized via Friedel-Crafts acylation

Key Findings :

  • The chloro substituent in the target compound may enhance leaving-group ability compared to fluoro , increasing reactivity in nucleophilic substitutions .
  • Brominated analogues (e.g., 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) exhibit similar reactivity but require distinct purification methods, such as recrystallization from acetone .

Aromatic Ring Modifications

The phenyl ring’s substituents significantly influence electronic and steric properties:

Compound Aromatic Group Key Features
Target Compound 3-CF₃, 4-SCF₃ phenyl Strong electron-withdrawing effects
1-(4-Methoxyphenyl)propan-2-one 4-Methoxyphenyl Electron-donating (-OMe) group
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene Electron-rich heterocycle

Key Findings :

  • Thiophene-containing analogues (e.g., ) are synthesized via Friedel-Crafts acylation, but the target compound’s electron-deficient phenyl ring may necessitate harsher reaction conditions .

Substituent Electronic Effects

The -CF₃ and -SCF₃ groups synergistically increase the ketone’s electrophilicity, contrasting with urea- or hydrazine-derived analogues:

Compound Functional Groups Biological/Reactivity Notes
Target Compound Chloro, CF₃, SCF₃ High electrophilicity for nucleophilic attack
1-(4-(Chloromethyl)thiazol-2-yl)phenyl urea Chloromethyl thiazole, urea Antiproliferative activity (ESI-MS m/z 412.1)
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one Hydrazinylidene, chloro Crystallographic stability (R factor = 0.038)

Key Findings :

  • The target compound’s -SCF₃ group may confer higher metabolic stability compared to -OMe or thiazole derivatives, a critical factor in drug design .
  • Hydrazinylidene derivatives (e.g., ) demonstrate the chloro group’s versatility in forming Schiff bases or coordination complexes .

Biological Activity

1-Chloro-1-(3-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique structural features, including the presence of chloro, trifluoromethyl, and trifluoromethylthio groups. These functional groups contribute to its distinctive electronic properties and biological activity, making it a subject of interest in pharmacological research.

  • Molecular Formula : C11H7ClF6OS
  • Molecular Weight : 336.68 g/mol
  • CAS Number : 1806462-94-1

Research indicates that this compound acts primarily as an enzyme inhibitor , affecting pathways related to inflammation and cancer progression. The trifluoromethyl and trifluoromethylthio moieties enhance its reactivity and binding affinity to specific molecular targets, which may lead to modulation of various biological processes .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Enzyme Inhibition Demonstrates significant inhibition of enzymes involved in inflammatory responses and cancer pathways.
Antimicrobial Properties Exhibits potential antimicrobial activity, although specific studies on this compound are limited.
Cell Signaling Modulation May influence cellular signaling pathways due to its interaction with various receptors and enzymes.

Enzyme Inhibition

In vitro studies have shown that this compound inhibits key enzymes associated with inflammatory responses. For instance, it has been noted to interact with cyclooxygenase (COX) enzymes, which play critical roles in the inflammatory process. This suggests its potential use as an anti-inflammatory agent .

Antimicrobial Activity

While specific studies focusing solely on the antimicrobial properties of this compound are sparse, the presence of the trifluoromethylthio group is known to enhance the biological activity of similar compounds. This group often contributes to increased solubility and reactivity, potentially leading to effective interactions with microbial targets .

Cancer Research

The compound's structure suggests it could be a candidate for further investigation in cancer therapeutics. The trifluoromethyl groups are known to enhance drug potency by improving metabolic stability and bioavailability, which are crucial for effective cancer treatment .

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